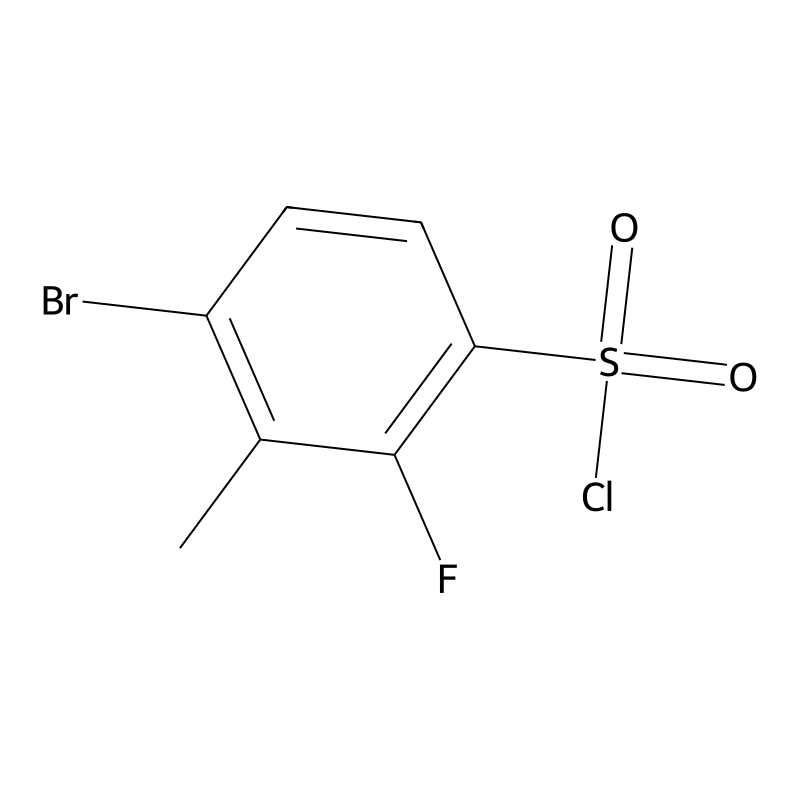

4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride is a chemical compound characterized by its white crystalline solid form and a molecular weight of approximately 283.62 g/mol. Its molecular formula is . This compound is notable for its sulfonyl chloride functional group, which imparts significant reactivity, allowing it to participate in various electrophilic substitution reactions. The presence of bromine and fluorine atoms in its structure enhances its utility in organic synthesis and medicinal chemistry .

Due to the absence of data on the specific compound, refer to 4-bromo-2-fluorobenzenesulfonyl chloride for safety considerations. Aryl sulfonyl chlorides are generally:

- Corrosive: Can cause severe skin and eye damage.

- Lachrymators: Cause tear flow and irritation to the eyes.

- Harmful if inhaled: May irritate the respiratory tract.

- Nucleophilic Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters.

- Oxidation and Reduction: Under specific conditions, this compound can be oxidized or reduced to yield various derivatives. Strong oxidizing agents like potassium permanganate can facilitate oxidation, while reducing agents such as lithium aluminum hydride are used for reduction.

- Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis.

Research indicates that 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride exhibits potential biological activity. It has been investigated for its antibacterial and antitumor properties, making it a candidate for further studies in medicinal chemistry. Its ability to form covalent bonds with biological nucleophiles positions it as a useful intermediate in the synthesis of pharmaceutical compounds .

The synthesis of 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. The primary steps include:

- Bromination of 2-Fluoro-3-methylbenzene: This initial step introduces the bromine atom into the aromatic ring.

- Sulfonylation: The brominated compound is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group. This reaction often requires a catalyst, such as aluminum chloride, to enhance the electrophilic substitution process.

In industrial applications, continuous flow reactors are employed to scale up production while maintaining quality and yield through precise control over reaction conditions .

4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride finds extensive applications across various fields:

- Organic Synthesis: It serves as a building block for creating complex molecules in organic chemistry.

- Pharmaceutical Development: The compound is used as an intermediate in synthesizing active pharmaceutical ingredients.

- Agrochemicals: It plays a role in the production of specialty chemicals and agrochemicals due to its reactive nature .

The interaction studies of 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride focus on its reactivity with different nucleophiles. These studies reveal that the sulfonyl chloride group readily reacts with amines under basic conditions to form sulfonamides. Additionally, it has been shown to interact with various biological molecules, suggesting potential applications in drug design and development.

Similar Compounds

Several compounds share structural similarities with 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride, each exhibiting unique properties:

| Compound Name | Structural Differences |

|---|---|

| 2-Bromo-4-fluorobenzenesulfonyl chloride | Different substitution pattern |

| 4-Nitro-2-fluoro-3-methylbenzene-1-sulfonyl chloride | Contains a nitro group instead of bromine |

| 4-Chloro-2-fluoro-3-methylbenzene-1-sulfonyl chloride | Contains a chloro group instead of bromine |

The uniqueness of 4-Bromo-2-fluoro-3-methylbenzene-1-sulfonyl chloride lies in its specific substitution pattern, which imparts distinct reactivity compared to its analogs. This specificity enhances its value in both synthetic and research applications .